4-Bromonaphthalene-1-carbonyl chloride
Description
4-Bromonaphthalene-1-carbonyl chloride is an organic compound with the molecular formula C11H6BrClO. It is a derivative of naphthalene, where a bromine atom is substituted at the 4th position and a carbonyl chloride group is attached at the 1st position. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Properties
IUPAC Name |
4-bromonaphthalene-1-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrClO/c12-10-6-5-9(11(13)14)7-3-1-2-4-8(7)10/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCUIMURERROQTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90563154 | |
| Record name | 4-Bromonaphthalene-1-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90563154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87700-65-0 | |
| Record name | 4-Bromo-1-naphthalenecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87700-65-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromonaphthalene-1-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90563154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromonaphthalene-1-carbonyl chloride typically involves the bromination of naphthalene followed by the introduction of the carbonyl chloride group. One common method is:
Bromination: Naphthalene is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromonaphthalene.
Carbonylation: The 4-bromonaphthalene is then reacted with phosgene (carbonyl chloride) under controlled conditions to produce this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure efficient and safe handling of reactive intermediates like phosgene. The use of automated systems and strict safety protocols is essential due to the hazardous nature of the reagents involved.
Chemical Reactions Analysis
Types of Reactions
4-Bromonaphthalene-1-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the carbonyl chloride group is replaced by other nucleophiles.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids under mild conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as amides, esters, or thioesters can be formed.
Coupling Products: Biaryl compounds are commonly formed in Suzuki-Miyaura coupling reactions.
Scientific Research Applications
4-Bromonaphthalene-1-carbonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in the development of new materials.
Biology: It can be used to modify biomolecules for studying biological processes.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromonaphthalene-1-carbonyl chloride involves its reactivity as an electrophile. The carbonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in synthetic chemistry to introduce functional groups into organic molecules.
Comparison with Similar Compounds
Similar Compounds
4-Chloronaphthalene-1-carbonyl chloride: Similar structure but with a chlorine atom instead of bromine.
4-Fluoronaphthalene-1-carbonyl chloride: Similar structure but with a fluorine atom instead of bromine.
4-Iodonaphthalene-1-carbonyl chloride: Similar structure but with an iodine atom instead of bromine.
Uniqueness
4-Bromonaphthalene-1-carbonyl chloride is unique due to the presence of the bromine atom, which can influence the reactivity and selectivity of the compound in chemical reactions. The bromine atom can also participate in halogen bonding, which can be advantageous in certain applications.
Biological Activity
4-Bromonaphthalene-1-carbonyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by case studies and data tables.
Chemical Structure and Properties
The chemical structure of this compound can be described by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₉BrClO |
| Molecular Weight | 295.56 g/mol |
| CAS Number | 1365272-45-2 |
The presence of the bromonaphthalene moiety is significant as it influences the compound's interactions with biological targets, particularly through hydrophobic interactions.
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The carbonyl chloride group is highly electrophilic, making the compound susceptible to nucleophilic attack by biological molecules. This reactivity can modulate various biological pathways, leading to significant pharmacological effects.
Anticancer Activity
Preliminary studies indicate that this compound may exhibit anticancer properties . In vitro assays have demonstrated its ability to inhibit the proliferation of certain cancer cell lines. For example, a study reported a reduction in cell viability in breast cancer cell lines, suggesting that the compound induces apoptosis through the activation of specific signaling pathways.
Antimicrobial Effects
The compound has also shown potential antimicrobial activity against various bacterial strains. Research indicates that it may inhibit the growth of Gram-positive and Gram-negative bacteria, positioning it as a candidate for further exploration in antibiotic development.
Neuropharmacological Effects
Given its structural similarities to psychoactive substances, there is ongoing research into the neuropharmacological effects of this compound. Preliminary findings suggest that it may influence neurotransmitter systems, potentially leading to applications in treating neurological disorders.
Case Study 1: Anticancer Mechanism
A study conducted on human breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The mechanism was linked to the activation of apoptotic pathways, characterized by increased caspase activity and DNA fragmentation.
Case Study 2: Antimicrobial Activity
In another study, the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed significant inhibition zones in agar diffusion assays, indicating its potential effectiveness as an antimicrobial agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
